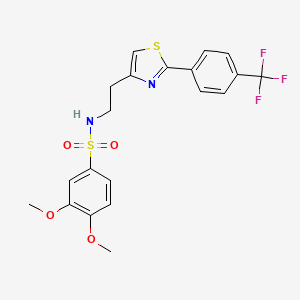
3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O4S2 and its molecular weight is 472.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- Dimethoxy groups at positions 3 and 4 on the benzene ring.
- A trifluoromethyl group attached to a phenyl ring.
- A thiazole moiety which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer and antibacterial properties. The thiazole and sulfonamide components are particularly significant in enhancing its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been correlated with increased cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values: Studies have shown that thiazole-containing compounds can have IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity. For instance, compounds similar to 3,4-dimethoxy derivatives have demonstrated IC50 values around 1.61 µg/mL against specific tumor cell lines .
- Mechanism of Action: The compound likely induces apoptosis through interaction with key proteins involved in cell survival pathways, such as Bcl-2 .
Antibacterial Activity
The sulfonamide structure is well-known for its antibacterial properties. Compounds with similar frameworks have shown effectiveness against a range of bacterial strains.
Research Insights:
- Comparative Studies: In vitro studies have demonstrated that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin .
- SAR Analysis: The presence of halogen substituents (e.g., trifluoromethyl) enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy .
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.
-
Antitumor Efficacy Study:
- A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity, with certain substitutions leading to enhanced potency compared to traditional chemotherapeutics like doxorubicin .
-
Antibacterial Activity Evaluation:
- Another study focused on synthesizing new thiazole derivatives and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones comparable to established antibiotics, suggesting their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications affect biological activity:
- Electron-Dongating Groups: The introduction of methoxy groups at specific positions enhances cytotoxicity.
- Thiazole Ring Presence: Essential for both anticancer and antibacterial activities.
- Trifluoromethyl Substitution: Increases lipophilicity and potentially improves bioavailability.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S2/c1-28-17-8-7-16(11-18(17)29-2)31(26,27)24-10-9-15-12-30-19(25-15)13-3-5-14(6-4-13)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVVQCNTRYQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













